Cas no 87779-78-0 (3-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one)

3-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one structure
87779-78-0 structure
Nombre del producto:3-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Número CAS:87779-78-0
MF:C11H11BrO
Megavatios:239.108442544937
MDL:MFCD11036254
CID:708944
PubChem ID:10610018

3-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one Propiedades químicas y físicas

Nombre e identificación

    • 3-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
    • 5H- Benzocyclohepten-5-one, 3-bromo-6,7,8,9-tetrahydro-
    • 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
    • 3-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one
    • 5H-Benzocyclohepten-5-one, 3-bromo-6,7,8,9-tetrahydro-
    • 3-bromo-6,7,8,9-tetrahydro-benzocyclohepten-5-one
    • 5H-Benzocyclohepten-5-one,3-bromo-6,7,8,9-tetrahydro-
    • BBLCBJCONMZHBE-UHFFFAOYSA-N
    • 3967AC
    • WT81923
    • ST24041936
    • 3-bromo-6,7,8,9-tetrahydro-5h-benzocyc
    • 3-Bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one (ACI)
    • DB-014255
    • DS-17454
    • 3-BROMO-6,7,8,9-TETRA HYDRO-5H-BENZO[7]ANNULEN-5-ONE
    • MFCD11036254
    • AKOS012023520
    • SB39295
    • SCHEMBL3006544
    • Z1008431016
    • DTXSID30442494
    • 3-Bromo-6 pound not7 pound not8 pound not9-tetrahydro-5H-benzo[7]annulen-5-one
    • CS-0130110
    • N12907
    • C11H11BrO
    • SY114385
    • 87779-78-0
    • EN300-178596
    • MDL: MFCD11036254
    • Renchi: 1S/C11H11BrO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4H2
    • Clave inchi: BBLCBJCONMZHBE-UHFFFAOYSA-N
    • Sonrisas: O=C1CCCCC2C1=CC(=CC=2)Br

Atributos calculados

  • Calidad precisa: 237.99933g/mol
  • Masa isotópica única: 237.99933g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 0
  • Complejidad: 202
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.3
  • Superficie del Polo topológico: 17.1

Propiedades experimentales

  • Color / forma: No data avaiable
  • Denso: 1.434
  • Punto de fusión: No data available
  • Punto de ebullición: 328 ºC
  • Punto de inflamación: 92 ºC
  • índice de refracción: 1.58
  • Presión de vapor: 0.0±0.7 mmHg at 25°C

3-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one Información de Seguridad

3-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B26490-100mg
3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
87779-78-0 98%
100mg
¥574.0 2022-10-09
TRC
B817055-10mg
3-Bromo-6,7,8,9-Tetrahydro-5h-Benzo[7]Annulen-5-One
87779-78-0
10mg
$ 50.00 2022-06-06
abcr
AB438376-250mg
3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one; .
87779-78-0
250mg
€379.50 2024-08-03
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0639-100mg
3-Bromo-6,7,8,9-tetrahydro-benzocyclohepten-5-one
87779-78-0 97%
100mg
¥1302.85 2025-01-21
abcr
AB438376-1 g
3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
87779-78-0
1g
€678.00 2022-03-02
TRC
B817055-50mg
3-Bromo-6,7,8,9-Tetrahydro-5h-Benzo[7]Annulen-5-One
87779-78-0
50mg
$ 160.00 2022-06-06
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0639-5g
3-Bromo-6,7,8,9-tetrahydro-benzocyclohepten-5-one
87779-78-0 97%
5g
13212.5CNY 2021-05-08
eNovation Chemicals LLC
D956858-250mg
3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
87779-78-0 98%
250mg
$290 2023-05-17
eNovation Chemicals LLC
D956858-100mg
3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
87779-78-0 98%
100mg
$155 2024-06-07
Alichem
A019098727-250mg
3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
87779-78-0 98%
250mg
$189.00 2023-08-31

3-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Catalysts: Aluminum chloride ;  0 °C; 30 min, 0 °C
1.2 30 min, 0 °C; 1 h, 0 °C; overnight, rt
1.3 Reagents: Hydrochloric acid ,  Water ;  cooled; heated
1.4 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  6 h, reflux
1.5 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Triethylene glycol ;  12 h, rt → 200 °C
2.2 Reagents: Water ;  cooled
2.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
3.1 90 °C; 1 h, 90 °C
3.2 Reagents: Water ;  cooled; heated
Referencia
Diverse modifications of the 4-methylphenyl moiety of TAK-779 by late-stage Suzuki-Miyaura cross-coupling
Junker, Anna; et al, Organic & Biomolecular Chemistry, 2014, 12(1), 177-186

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Triethylene glycol ;  12 h, rt → 200 °C
1.2 Reagents: Water ;  cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 90 °C; 1 h, 90 °C
2.2 Reagents: Water ;  cooled; heated
Referencia
Diverse modifications of the 4-methylphenyl moiety of TAK-779 by late-stage Suzuki-Miyaura cross-coupling
Junker, Anna; et al, Organic & Biomolecular Chemistry, 2014, 12(1), 177-186

Métodos de producción 3

Condiciones de reacción
1.1 90 °C; 1 h, 90 °C
1.2 Reagents: Water ;  cooled; heated
Referencia
Diverse modifications of the 4-methylphenyl moiety of TAK-779 by late-stage Suzuki-Miyaura cross-coupling
Junker, Anna; et al, Organic & Biomolecular Chemistry, 2014, 12(1), 177-186

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  overnight
2.1 2 h, 130 °C; 130 °C → 100 °C; 100 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
Referencia
Exploring the NCS-382 Scaffold for CaMKIIα modulation: synthesis, pharmacology and biophysical characterization of Ph-HTBA as a novel high-affinity brain-penetrant stabilizer of the CaMKIIα hub domain
Tian, Yongsong; et al, ChemRxiv, 2022, 1, 1-67

Métodos de producción 5

Condiciones de reacción
1.1 2 h, 130 °C; 130 °C → 100 °C; 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
Referencia
Exploring the NCS-382 Scaffold for CaMKIIα modulation: synthesis, pharmacology and biophysical characterization of Ph-HTBA as a novel high-affinity brain-penetrant stabilizer of the CaMKIIα hub domain
Tian, Yongsong; et al, ChemRxiv, 2022, 1, 1-67

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: 1-Carboxy-4-hydroxy-α-oxo-2,5-cyclohexadiene-1-propanoic acid
Referencia
3,4-Benzotropolone and related compounds. V. Bromo- and hydroxy-2,3-benzotropones
Ebine, Seiji; et al, Bulletin of the Chemical Society of Japan, 1968, 41(12), 2942-8

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 0 °C → -78 °C; -78 °C; -78 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  overnight
3.1 2 h, 130 °C; 130 °C → 100 °C; 100 °C
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
Referencia
Exploring the NCS-382 Scaffold for CaMKIIα modulation: synthesis, pharmacology and biophysical characterization of Ph-HTBA as a novel high-affinity brain-penetrant stabilizer of the CaMKIIα hub domain
Tian, Yongsong; et al, ChemRxiv, 2022, 1, 1-67

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Aluminum chloride
1.2 Reagents: Bromine
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
A convenient synthesis of mono- and polyhalogenated benzocyclanones
Cornelius, Lyndon A. M.; et al, Synthetic Communications, 1994, 24(19), 2777-88

3-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one Raw materials

3-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:87779-78-0)3-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
A849603
Pureza:99%
Cantidad:1g
Precio ($):255.0